molecular formula C9H9NO3 B177059 3-(4-Aminophenyl)-2-oxopropanoic acid CAS No. 16921-36-1

3-(4-Aminophenyl)-2-oxopropanoic acid

Cat. No.: B177059
CAS No.: 16921-36-1
M. Wt: 179.17 g/mol
InChI Key: HWDZIRSKXFAMFU-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-oxopropanoic acid is an organic compound featuring both an aminophenyl group and a 2-oxopropanoic acid moiety, making it a valuable building block in organic synthesis and pharmaceutical research. Its structure suggests potential applications as a key intermediate in the development of more complex molecules. Compounds with aminophenyl subunits are often utilized in the synthesis of various pharmacologically active substances . The 2-oxopropanoic acid (also known as pyruvic acid) moiety is a functional group of interest in the design of metabolites and enzyme inhibitors. This chemical is provided strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound in exploratory studies, including but not limited to, the synthesis of novel chemical entities and the investigation of biochemical pathways. Please handle with appropriate care and refer to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDZIRSKXFAMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168679
Record name 4-Aminophenylpyruvic acid
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16921-36-1
Record name 4-Amino-α-oxobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16921-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylpyruvic acid
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Chemical Reactivity and Transformation Studies of 3 4 Aminophenyl 2 Oxopropanoic Acid

Reactivity of the Alpha-Keto Acid Moiety

The alpha-keto acid portion of the molecule is a hub of chemical activity, with both the carbonyl and carboxylic acid groups presenting distinct opportunities for transformation.

Reactions Involving the Carbonyl Group

The ketone carbonyl group in 3-(4-aminophenyl)-2-oxopropanoic acid is electrophilic and susceptible to nucleophilic attack. This reactivity is typical of alpha-keto acids and allows for a variety of addition reactions.

One common reaction is the formation of oximes upon treatment with hydroxylamine. For instance, the reaction of a similar β-keto acid, 3-(quinolin-3-yl)-3-oxopropanoic acid, with sodium nitrite in dilute hydrochloric acid at low temperatures yields the corresponding oxime. jmcs.org.mx This transformation proceeds through nitrosation at the alpha-carbon.

Furthermore, the carbonyl group can participate in condensation reactions. For example, Knoevenagel condensation of 3-(quinolin-3-yl)-3-oxopropanoic acid with isatin in the presence of fused sodium acetate and glacial acetic acid has been reported. jmcs.org.mx

The carbonyl group can also be involved in reductive amination processes. The reductive amination of α-keto acids with ammonia (B1221849) and a reducing agent like sodium borohydride is a known method for the synthesis of α-amino acids. libretexts.org

Below is a table summarizing typical reactions of the carbonyl group in alpha-keto acids:

Reaction TypeReagentsProduct Type
Oxime FormationHydroxylamine or Sodium Nitrite/HClOxime
Knoevenagel CondensationActive methylene (B1212753) compounds, BaseSubstituted alkene
Reductive AminationAmmonia, Reducing Agent (e.g., NaBH4)α-Amino acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a range of transformations characteristic of this functional group, including esterification and decarboxylation.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgjackwestin.comopenstax.org This is a reversible process, and the equilibrium can be shifted towards the ester by using an excess of the alcohol or by removing water as it is formed. For instance, the esterification of 3-(quinolin-3-yl)-3-oxopropanoic acid with methanol or ethanol in the presence of concentrated sulfuric acid yields the respective alkyl 3-(quinolinyl)-3-oxopropanoates. jmcs.org.mx

Amide Formation: Direct reaction with an amine to form an amide is challenging due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to salt formation. jackwestin.comyoutube.com To overcome this, coupling agents like dicyclohexylcarbodiimide (DCC) are often employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. libretexts.orgjackwestin.comopenstax.orgyoutube.com

Decarboxylation: Alpha-keto acids can undergo decarboxylation, particularly when heated or under certain catalytic conditions. This reaction involves the loss of carbon dioxide and can lead to the formation of an aldehyde or, if followed by oxidation, a carboxylic acid with one less carbon atom.

The following table outlines common transformations of the carboxylic acid functionality:

Reaction TypeReagentsProduct Type
Fischer EsterificationAlcohol, Strong Acid CatalystEster
Amide FormationAmine, Coupling Agent (e.g., DCC)Amide
DecarboxylationHeat or CatalystAldehyde/Carboxylic Acid

Reactivity of the Para-Aminophenyl Group

The para-aminophenyl group imparts nucleophilic and aromatic characteristics to the molecule, allowing for reactions at both the amino group and the benzene ring.

Nucleophilic Character of the Amino Group and Associated Reactions

The primary amino group is nucleophilic and can readily participate in reactions such as acylation and alkylation.

Acylation: The amino group can be acylated by reacting it with acid chlorides or anhydrides under basic conditions to form the corresponding amide. libretexts.org For instance, the acylation of glycine (B1666218) with acetic anhydride can lead to the formation of an azlactone through cyclization of the initially formed product. libretexts.org

Alkylation: The amino group can also undergo alkylation, although this can sometimes lead to mixtures of mono- and di-alkylated products.

Diazotization: A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. libretexts.org This reaction forms a diazonium salt, which is a versatile intermediate that can be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents onto the aromatic ring.

Electrophilic Aromatic Substitution Patterns

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. Given that the para position is already substituted, electrophilic attack will be directed to the ortho positions (positions 2 and 6) of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

The strong activating nature of the amino group can sometimes lead to polysubstitution, and reaction conditions may need to be carefully controlled to achieve monosubstitution.

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple reactive functional groups within the same molecule opens up possibilities for both intermolecular and intramolecular reactions, leading to the formation of more complex structures, including heterocyclic systems.

Intermolecular Reactions: An example of an intermolecular reaction is the self-condensation of amino acid esters to form diketopiperazines, which are cyclic amides. libretexts.org

Degradation Mechanisms and Stability in Chemical Environments

The stability of this compound in various chemical environments is influenced by its susceptibility to oxidation, primarily targeting the aminophenyl group and the α-keto acid functionality. Oxidative conditions can lead to a variety of degradation products, the formation of which depends on the nature of the oxidant and the reaction conditions.

One potential degradation pathway involves the oxidation of the aromatic amino group. The presence of oxidizing agents can lead to the formation of colored products through the formation of nitroso, nitro, and polymeric species. This is a common degradation pathway for aromatic amines.

Another likely site of oxidative attack is the α-keto acid moiety. Oxidative decarboxylation is a known reaction for α-keto acids, which would lead to the formation of 4-aminophenylacetaldehyde. This aldehyde is susceptible to further oxidation to 4-aminophenylacetic acid or polymerization. In the presence of strong oxidizing agents, cleavage of the bond between the carbonyl carbons can occur.

Furthermore, studies on the degradation of structurally related compounds, such as phenylalanine, have shown that in the presence of lipid hydroperoxides, phenylpyruvic acid (an analog of the title compound) can be degraded to phenylacetaldehyde and benzaldehyde (B42025). This suggests that under certain oxidative conditions, this compound could undergo cleavage to produce 4-aminobenzaldehyde.

It is also plausible that the entire side chain could be cleaved from the aromatic ring under harsh oxidative conditions, leading to the formation of p-aminophenol and its subsequent oxidation products. p-Aminophenol is known to be susceptible to oxidation, forming quinone-imine species which can polymerize.

Detailed mechanistic studies on the specific oxidative degradation pathways of this compound are limited in the scientific literature. However, based on the known reactivity of its functional groups, a number of potential degradation products can be postulated.

Interactive Data Table: Potential Oxidative Degradation Products of this compound

Degradation PathwayPotential Product(s)
Oxidation of Amino Group4-Nitrosophenyl and 4-Nitrophenyl derivatives, Polymers
Oxidative Decarboxylation4-Aminophenylacetaldehyde, 4-Aminophenylacetic acid
Side-chain Cleavage4-Aminobenzaldehyde
Aromatic Ring and Side-chain Cleavagep-Aminophenol, Quinone-imine species, Polymers

Biochemical Roles and Enzymatic Interactions of 3 4 Aminophenyl 2 Oxopropanoic Acid

Participation in Amino Acid Metabolism and Biosynthesis Pathways

Alpha-keto acids are fundamental to metabolic networks, serving as the carbon skeletons of amino acids. metwarebio.com They are key intermediates in both the breakdown (catabolism) and synthesis (anabolism) of amino acids, linking their metabolism to central energy-producing pathways like the tricarboxylic acid (TCA) cycle. The conversion between an amino acid and its corresponding alpha-keto acid is a critical control point in metabolism.

The primary established role of 3-(4-aminophenyl)-2-oxopropanoic acid is as a direct precursor in the biosynthesis of the amino acid 4-amino-L-phenylalanine (PAPA). This relationship is crucial in the biosynthetic pathway of dnacin B1, a potent antitumor agent produced by the actinobacterium Actinosynnema pretiosum. nih.gov

In this pathway, this compound serves as the immediate acceptor of an amino group in a transamination reaction to form PAPA. The PAPA unit is a key building block for the formation of the quinone moiety of the dnacin B1 structure. nih.gov Research has identified specific aminotransferase enzymes within A. pretiosum that facilitate this conversion, highlighting the keto acid's essential role as a metabolic intermediate. nih.gov This reversible transamination reaction firmly places this compound within the network of amino acid interconversions.

The metabolism of this compound is intrinsically linked to other key alpha-keto acids that are central to metabolic networks, such as pyruvic acid and α-ketoglutarate. wikipedia.orguniprot.org Aminotransferase enzymes, which catalyze the interconversion of amino acids and keto acids, require an amino donor and an amino acceptor. wikipedia.org

In the biosynthesis of PAPA from this compound, the amino group is typically donated by an amino acid like L-glutamate or L-aspartate, which in turn become their respective keto acids, α-ketoglutarate and oxaloacetate. wikipedia.org Conversely, when PAPA is deaminated to form its keto acid, the amino group is transferred to a keto acid acceptor, often α-ketoglutarate (forming glutamate) or pyruvic acid (forming alanine). uniprot.org This positions this compound within a web of interconnected reactions, where its formation and consumption are directly tied to the pools of other critical metabolites that feed into the TCA cycle and gluconeogenesis.

Enzyme Substrate Specificity and Kinetic Studies

The interaction of this compound with enzymes is defined by its function as a product of amino acid degradation and as a substrate for amino acid synthesis. Its characterization is largely based on the enzymatic activities of aminotransferases and oxidases on its corresponding amino acid, 4-aminophenylalanine.

Aminotransferases (also known as transaminases) are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino acid to an alpha-keto acid. proteopedia.org Aromatic amino acid aminotransferases exhibit broad specificity, acting on substrates like phenylalanine, tyrosine, and tryptophan to produce their corresponding aromatic keto acids. nih.govebi.ac.uk

Direct evidence confirms that this compound (PAPP) is a substrate for specific aminotransferases. In a study on the biosynthesis of dnacin B1, nine putative p-aminophenylalanine aminotransferases (APATs) from Actinosynnema pretiosum were tested for their ability to convert PAPP into PAPA. nih.gov Two of these enzymes, designated APAT4 and APAT9, demonstrated this catalytic activity, confirming the keto acid's role as a substrate in this biosynthetic pathway. nih.gov

Table 1: Aminotransferase Activity on this compound
EnzymeSource OrganismSubstrateProductActivity ConfirmedReference
APAT4Actinosynnema pretiosumThis compound4-Amino-L-phenylalanineYes nih.gov
APAT9Actinosynnema pretiosumThis compound4-Amino-L-phenylalanineYes nih.gov

L-amino acid deaminases and oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding alpha-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. wikipedia.orgnih.gov These enzymes are known to act on a variety of L-amino acids, with a notable preference for hydrophobic and aromatic substrates such as L-phenylalanine, L-tyrosine, and L-tryptophan. worthington-biochem.comnih.gov

While no studies have specifically documented the kinetic parameters of LAAOs with 4-amino-L-phenylalanine as a substrate, the structural similarity of this amino acid to other known aromatic substrates strongly suggests it is a probable substrate. The enzymatic action of an LAAO on 4-amino-L-phenylalanine would yield this compound as a product. This places the keto acid as a likely product in metabolic pathways involving LAAO-mediated degradation of its parent amino acid.

D-amino acid oxidase (DAAO) is a FAD-dependent enzyme that catalyzes the oxidative deamination of D-amino acids to alpha-keto acids, ammonia, and hydrogen peroxide. wikipedia.orgworthingtonweb.com This reaction is strictly specific for the D-enantiomer. nih.gov Mammalian and microbial DAAOs exhibit broad substrate specificity, with a particular affinity for neutral, hydrophobic, and aromatic D-amino acids. nih.govfrontiersin.org

The corresponding D-amino acid, D-4-aminophenylalanine, is expected to be a substrate for DAAO, which would result in the production of this compound. The high activity of human DAAO (hDAAO) on aromatic D-amino acids like D-phenylalanine and D-tyrosine supports this hypothesis. nih.govfrontiersin.org The oxidation of these substrates by DAAO provides a strong basis to infer that D-4-aminophenylalanine would also be effectively processed, positioning this compound as a product of D-amino acid metabolism.

Table 2: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Various Aromatic D-Amino Acids
SubstrateApparent Km (mM)Apparent kcat (s⁻¹)Apparent kcat/Km (s⁻¹mM⁻¹)Reference
D-Phenylalanine1.86.33.5 nih.gov
D-Tyrosine0.88.310.4 nih.gov
D-Tryptophan2.15.32.5 nih.gov
D-Kynurenine0.71.31.9 nih.gov

Data from studies on related aromatic substrates suggest that D-4-aminophenylalanine would likely be a substrate for hDAAO, leading to the formation of this compound.

Kinetic Parameters (e.g., K_m, V_max) and Catalytic Mechanisms of Relevant Enzymes

The enzymatic conversion of this compound is a critical step in various biocatalytic pathways. A thorough understanding of the kinetic parameters of the enzymes involved is essential for optimizing these processes. Key enzymes that interact with this α-keto acid include amino acid dehydrogenases.

For instance, a thermostable L-amino acid dehydrogenase (L-AADH) isolated from Bacillus stearothermophilus has been shown to effectively catalyze the reductive amination of this compound to L-p-aminophenylalanine. The Michaelis-Menten constant (K_m) for this compound in this reaction was determined to be 1.1 mM, with a corresponding maximum reaction velocity (V_max) of 15 U/mg. The K_m value indicates the substrate concentration at which the enzyme achieves half of its maximum velocity, and a lower K_m value generally signifies a higher affinity of the enzyme for the substrate. The catalytic mechanism of L-AADH involves the initial binding of the cofactor NADH, followed by the binding of the α-keto acid substrate. A subsequent hydride transfer from NADH to the keto acid facilitates its reduction to the corresponding L-amino acid.

In a different study focusing on the synthesis of D-amino acids, a D-amino acid dehydrogenase (D-AADH) from Geobacillus sp. ZJ-3 was utilized to produce D-p-aminophenylalanine from this compound. The K_m value for the α-keto acid in this enzymatic system was found to be 10.2 mM. This higher K_m value, when compared to the L-AADH, suggests a comparatively lower affinity of this specific D-AADH for this compound under the experimental conditions.

Table 1: Kinetic Parameters of Enzymes Acting on this compound

EnzymeSource OrganismSubstrateK_m (mM)V_max (U/mg)
L-Amino Acid DehydrogenaseBacillus stearothermophilusThis compound1.115
D-Amino Acid DehydrogenaseGeobacillus sp. ZJ-3This compound10.2Not Reported

Enzymatic Co-synthesis and Deracemization Processes

Biocatalytic Co-production of Alpha-Amino Acids and Alpha-Keto Acids

The enzymatic synthesis of amino acids frequently employs α-keto acids as starting materials. An innovative approach involves the simultaneous co-production of different α-amino acids through coupled enzymatic reactions. This strategy enhances process efficiency by regenerating necessary cofactors in situ.

A notable example is the dual-enzyme system for the asymmetric synthesis of D-p-aminophenylalanine from this compound. This system utilizes a D-amino acid dehydrogenase (D-AADH) from Geobacillus sp. ZJ-3 for the primary synthesis reaction. Concurrently, a thermostable L-amino acid dehydrogenase (L-AADH) from Geobacillus stearothermophilus catalyzes the conversion of α-ketoisocaproate to L-leucine. This secondary reaction serves the crucial purpose of regenerating the NAD+ cofactor required by the D-AADH, creating a self-sustaining biocatalytic cycle. This integrated system allows for the efficient production of the target D-amino acid while simultaneously yielding another valuable L-amino acid.

Enzymatic Deracemization Strategies Employing Alpha-Keto Acid Intermediates

Enzymatic deracemization represents a highly effective method for obtaining enantiomerically pure amino acids from racemic mixtures. These strategies often proceed through an α-keto acid intermediate. A common approach involves the stereoselective oxidation of one enantiomer from the racemic pair to its corresponding α-keto acid. This intermediate is then stereoselectively reduced back to the desired amino acid enantiomer, thereby enriching its concentration.

This principle can be applied to the production of L-p-aminophenylalanine from a racemic mixture. The process would involve a D-amino acid oxidase to selectively oxidize D-p-aminophenylalanine to this compound. In a subsequent step, an L-amino acid dehydrogenase would reduce the α-keto acid intermediate to L-p-aminophenylalanine. Through this cyclic reaction cascade, the racemic mixture can theoretically be converted entirely into the desired L-enantiomer. The high activity and stability of L-AADH on this compound make it a promising candidate for such deracemization processes. The success of this strategy hinges on the high stereoselectivity of the chosen enzymes and the optimization of reaction conditions to drive the equilibrium towards the formation of the target enantiomer.

Advanced Analytical Methodologies in Research on 3 4 Aminophenyl 2 Oxopropanoic Acid

Chromatographic Separation Techniques

Chromatography is indispensable for isolating 3-(4-aminophenyl)-2-oxopropanoic acid from biological samples or reaction mixtures, enabling accurate analysis. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the premier techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of amino acids and their derivatives, including this compound. nih.gov Method development often focuses on reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

Due to the polar nature of the analyte and its often-low concentration in complex samples, a derivatization step is frequently employed prior to chromatographic separation. Reagents like o-phthalaldehyde (B127526) (OPA), when reacted with a thiol such as 3-mercaptopropionic acid, readily form highly fluorescent isoindole derivatives with primary amines like the one present in this compound. nih.gov This pre-column derivatization significantly enhances detection sensitivity, particularly when using a fluorescence detector. nih.gov

The separation is typically achieved using a C18 column and a gradient elution program. nih.gov A common approach involves a two-solvent mobile phase, starting with a high concentration of an aqueous buffer (e.g., potassium dihydrogen phosphate) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. nih.govyoutube.com This gradient allows for the effective separation of the analyte from other sample components. Detection is commonly performed using UV-Vis or fluorescence detectors, with the latter offering superior sensitivity for derivatized compounds. nih.govlabotronics.com

Table 1: Illustrative HPLC Method Parameters for Amino Acid Derivative Analysis

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile Phase A Aqueous buffer (e.g., 30 mmol/L Potassium Dihydrogen Phosphate (B84403), pH 7.0) nih.govPolar component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol nih.govOrganic modifier to elute less polar compounds.
Elution Mode Gradient nih.govOptimizes separation of compounds with varying polarities.
Flow Rate 0.5 - 1.5 mL/min youtube.comresearchgate.netControls the speed of the separation.
Derivatization Pre-column with o-phthalaldehyde (OPA) nih.govEnhances detectability by adding a fluorescent tag.
Detection Fluorescence (e.g., λex = 485 nm / λem = 525 nm) or UV (e.g., 254 nm) labotronics.comsigmaaldrich.comQuantifies the separated analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides unparalleled selectivity and sensitivity for the analysis of this compound. mdpi.comnih.gov This technique combines the powerful separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, allowing for definitive identification and precise quantification even in highly complex matrices. htslabs.com

For analysis, an electrospray ionization (ESI) source is commonly used, as it is a soft ionization technique suitable for polar and thermally labile molecules, generating protonated molecular ions [M+H]⁺. pnnl.gov In tandem MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more characteristic product ions are monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances specificity. htslabs.com

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions to achieve good peak shape and separation, and the mass spectrometer parameters (e.g., nebulizer pressure, capillary voltage, collision energy) to maximize the signal response for the analyte. mdpi.comnih.gov Quantification is often performed using an internal standard, ideally an isotopically labeled version of the analyte, to correct for matrix effects and variations in instrument response. eurl-pesticides.eu

Table 2: Representative LC-MS/MS Parameters for Target Compound Analysis

ParameterTypical SettingFunction
Chromatography UPLC/HPLC with C18 column mdpi.comSeparates the analyte from the sample matrix.
Ionization Source Electrospray Ionization (ESI), Positive Mode pnnl.govGenerates gas-phase ions from the analyte.
Analysis Mode Tandem Mass Spectrometry (MS/MS) nih.govProvides high selectivity through fragmentation analysis.
Scan Type Multiple Reaction Monitoring (MRM) htslabs.comSelectively detects specific precursor-to-product ion transitions for quantification.
Precursor Ion [M+H]⁺ = m/z 180.06The mass-to-charge ratio of the protonated parent molecule.
Quantification Use of an isotopically labeled internal standard eurl-pesticides.euEnsures high accuracy and precision by correcting for analytical variability.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for confirming the molecular structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, IR identifies the functional groups present, and HRMS confirms the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules like this compound. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR are employed to map the complete chemical structure.

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons. The protons on the aromatic ring will appear as a set of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the aromatic ring would appear as a singlet, while the amino (-NH₂) protons would also produce a signal. The acidic proton of the carboxylic acid (-COOH) is often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. mdpi.com Signals for the aromatic carbons, the methylene carbon, the ketone carbonyl carbon, and the carboxylic acid carbonyl carbon would all be observed at characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. youtube.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypeSpectrumPredicted Chemical Shift (ppm)Notes
Aromatic Protons (C₆H₄)¹H NMR~6.6 - 7.1Two doublets expected for an AA'BB' system.
Methylene Protons (-CH₂-)¹H NMR~3.8A singlet adjacent to the aromatic ring.
Amino Protons (-NH₂)¹H NMR~3.5 - 5.0Broad signal, position is concentration and solvent dependent.
Carboxylic Acid Proton (-COOH)¹H NMR>10.0Very broad signal, may not be observed due to exchange.
Carboxylic Carbonyl (C=O)¹³C NMR~160 - 170Part of the carboxylic acid group.
Ketone Carbonyl (C=O)¹³C NMR~190 - 200The α-keto group.
Aromatic Carbons (C₆H₄)¹³C NMR~115 - 145Multiple signals expected.
Methylene Carbon (-CH₂-)¹³C NMR~40 - 50The carbon connecting the phenyl ring and keto group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.comlibretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The presence of the primary amine group (-NH₂) is confirmed by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. libretexts.org The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically from 2500 to 3300 cm⁻¹, which often overlaps with C-H stretches. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp peak around 1700-1760 cm⁻¹. libretexts.orgmasterorganicchemistry.com The α-keto group will also have a strong C=O stretching absorption, typically in the 1680-1720 cm⁻¹ range; this may overlap with the carboxylic acid carbonyl peak. masterorganicchemistry.com Additionally, characteristic absorptions for the aromatic ring (C=C stretches) are expected in the 1450-1600 cm⁻¹ region. researchgate.net

Table 4: Key Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrationExpected Frequency Range (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500Medium (typically two bands) libretexts.org
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Broad, Strong libretexts.org
Carboxylic Acid (C=O)C=O Stretch1700 - 1760Strong, Sharp libretexts.org
α-Keto (C=O)C=O Stretch1680 - 1720Strong, Sharp masterorganicchemistry.com
Aromatic RingC=C Stretch1450 - 1600Medium to Weak researchgate.net
Carboxylic Acid (-COOH)C-O Stretch1210 - 1320Medium libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). rockefeller.edunih.gov Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can achieve the high resolving power necessary to distinguish between ions with very similar nominal masses but different elemental compositions. pnnl.govnih.gov

For this compound, with the molecular formula C₉H₉NO₃, the theoretical monoisotopic mass can be calculated with high precision. An experimental mass measurement that matches this theoretical value provides strong evidence for the assigned chemical formula, complementing the structural information obtained from NMR and IR spectroscopy. rockefeller.edu This technique is a definitive tool for confirming the identity of a synthesized compound or one isolated from a natural source.

Table 5: Precise Mass Determination Data for this compound

ParameterValue
Molecular Formula C₉H₉NO₃
Calculated Monoisotopic Mass 179.05824 g/mol nih.gov
Typical Mass Accuracy Requirement < 5 ppm
Common HRMS Analyzers Orbitrap, FT-ICR pnnl.gov

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a key technique in the analytical workflow for this compound, as it addresses the compound's low volatility and the absence of a native chromophore or fluorophore suitable for highly sensitive detection. The presence of a primary amino group, a keto group, and a carboxylic acid group offers multiple sites for targeted chemical modification.

For analysis by High-Performance Liquid Chromatography (HPLC) , the primary amino group is the main target for derivatization. Reagents that introduce a fluorescent tag are commonly used to significantly increase detection sensitivity. Notable derivatizing agents include:

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with the primary amino group of this compound to form a highly fluorescent isoindole derivative. This pre-column derivatization method is rapid and allows for detection at picomole levels.

9-Fluorenylmethyl Chloroformate (FMOC): FMOC is another widely used reagent that reacts with the amino group to produce a stable and highly fluorescent derivative. This method is known for its robustness and high sensitivity.

Dansyl Chloride: This reagent reacts with the primary amino group to yield a fluorescent sulfonamide derivative, enabling sensitive detection.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility and thermal stability of this compound. This typically involves a two-step process:

Oximation: The keto group is protected by reacting it with an oximation reagent, such as methoxyamine hydrochloride. This step prevents the formation of multiple derivatives from the tautomeric forms of the keto acid.

Silylation: The active hydrogens of the amino and carboxylic acid groups are replaced with trimethylsilyl (B98337) (TMS) groups. Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. The resulting TMS derivative is significantly more volatile and thermally stable, making it suitable for GC-MS analysis.

The choice of derivatization strategy depends on the analytical platform, the required sensitivity, and the sample matrix. These methods, by enhancing the analytical characteristics of this compound, enable its reliable quantification in complex biological and chemical samples.

Derivatization StrategyAnalytical PlatformTarget Functional Group(s)Derivatizing Agent(s)Purpose
Fluorescent Labeling HPLC-FluorescencePrimary Amino Groupo-Phthalaldehyde (OPA), 9-Fluorenylmethyl Chloroformate (FMOC), Dansyl ChlorideEnhance detection sensitivity
Oximation & Silylation GC-MSKeto, Amino, and Carboxylic Acid GroupsMethoxyamine Hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increase volatility and thermal stability

Computational and Theoretical Investigations of 3 4 Aminophenyl 2 Oxopropanoic Acid

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and elucidating the molecular basis of their interaction.

Computational Analysis of Binding Sites and Interaction Modes with Target Proteins

While specific molecular docking studies exclusively focused on 3-(4-Aminophenyl)-2-oxopropanoic acid are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on analogous compounds. The process involves defining a binding site on a target protein and then computationally fitting the ligand into this pocket. The scoring functions used in docking algorithms estimate the binding affinity by considering factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

For this compound, potential protein targets could be enzymes involved in amino acid metabolism, given its structural similarity to intermediates in these pathways. For instance, enzymes in the phenylalanine metabolism pathway could be of interest. hmdb.caumaryland.edu A hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The analysis would reveal key amino acid residues in the binding pocket that form favorable interactions with the ligand's functional groups: the aminophenyl group, the α-keto acid moiety, and the carboxylic acid. The results would typically be presented in a table summarizing the types of interactions (e.g., hydrogen bonds, pi-pi stacking, salt bridges) and the distances between the interacting atoms.

Table 1: Illustrative Example of Molecular Docking Interaction Data

Interacting ResidueAtom in LigandInteraction TypeDistance (Å)
Arg123Carboxylate OxygenHydrogen Bond, Salt Bridge2.8
Tyr245Phenyl RingPi-Pi Stacking4.5
Asn178Amino GroupHydrogen Bond3.1
His321Keto OxygenHydrogen Bond3.0

Note: This table is for illustrative purposes to demonstrate the type of data generated from a molecular docking study and does not represent actual experimental results for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to gain insights into a molecule's reactivity, stability, and spectroscopic properties. For this compound, these calculations can predict a range of important parameters.

The calculated properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how the molecule will interact with other chemical species.

Table 2: Computed Quantum Chemical Properties for this compound

PropertyValue
Molecular FormulaC₉H₉NO₃ nih.gov
Molecular Weight179.17 g/mol nih.gov
XLogP30.6 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count3 nih.gov

Source: PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and the influence of its environment, such as the solvent.

Structure-Reactivity Relationship Studies using Computational Models

A QSAR study would involve a dataset of compounds with structural similarities to this compound and their experimentally measured reactivity or biological activity. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated using computational methods. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such a model can then be used to predict the reactivity of new, untested compounds, thereby guiding the design of molecules with desired properties.

Derivatives and Analogues of 3 4 Aminophenyl 2 Oxopropanoic Acid: Synthesis and Research Applications

Synthesis of Structurally Related Alpha-Keto Acids and Amino Acid Derivatives

The structural framework of 3-(4-aminophenyl)-2-oxopropanoic acid provides a foundation for the synthesis of a variety of related compounds, including valuable phenylalanine derivatives and other substituted α-keto acids. The strategic use of protecting groups is often essential in these synthetic pathways to control reactivity and achieve the desired molecular architecture.

Preparation of Phenylalanine Derivatives

The synthesis of phenylalanine derivatives is a significant area of research due to their wide-ranging applications, including their use in enzyme engineering. researchgate.net Various methods have been developed for the preparation of these derivatives. One notable approach involves the Negishi cross-coupling reaction, where aryl halides are coupled with organozinc compounds. beilstein-journals.org This method provides a direct route to protected fluorinated phenylalanine analogues. beilstein-journals.org Another strategy is the alkylation of the benzophenone (B1666685) imine of glycine (B1666218) ester, which has been successfully used to synthesize pentafluoro-ʟ-phenylalanine and 2,4-ditrifluoromethyl-ʟ-phenylalanine. beilstein-journals.org

Furthermore, the Knoevenagel condensation of methyl isocyanoacetate with fluorinated benzaldehyde (B42025) derivatives offers a pathway to different isomers of fluorinated phenylalanines. beilstein-journals.org The azalactone method has also been employed for the synthesis of (R)- and (S)-2,5-difluoro Phe. beilstein-journals.org These synthetic strategies highlight the diverse approaches available for creating a wide array of phenylalanine derivatives with tailored properties.

Synthesis of Substituted Aminophenyl Alpha-Keto Acids

The synthesis of α-keto acids and their esters is of significant interest as these compounds are valuable platform molecules in pharmaceutical synthesis and functional materials. mdpi.com Traditional chemical syntheses are well-established, though they often involve harsh conditions and hazardous reagents. mdpi.comgoogle.com Greener synthetic routes, such as those utilizing biomass conversion, are being explored as promising alternatives. mdpi.com

Several methods exist for the synthesis of α-keto acids, including the oxidation of α-hydroxy acids, a reaction that can be catalyzed by nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) using molecular oxygen as a co-oxidant. organic-chemistry.org Other approaches include the oxidation of alkenes and the reaction of aryl diazoacetates with water. organic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Introduction of Protecting Groups (e.g., tert-butoxycarbonyl) and Their Impact on Reactivity

In the synthesis of amino acids and their derivatives, protecting groups play a crucial role in masking reactive functional groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. wikipedia.orgorganic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org

The Boc group is stable to most nucleophiles and bases, allowing for selective reactions at other parts of the molecule. organic-chemistry.org Its removal is generally achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in methanol. wikipedia.orgresearchgate.net This acid-lability allows for orthogonal protection strategies when combined with base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgresearchgate.net The use of the Boc group is particularly advantageous in the synthesis of hydrophobic peptides and those containing ester or thioester moieties. springernature.com However, a significant challenge associated with Boc solid-phase peptide synthesis (SPPS) is the requirement for hazardous hydrogen fluoride (B91410) (HF) for the final deprotection and cleavage from the resin. springernature.com

Research Applications as Synthetic Intermediates and Scaffolds

The derivatives of this compound serve as valuable building blocks in the synthesis of more complex molecules and as foundational structures for the development of novel chemical tools for research.

Role in the Synthesis of Complex Organic Molecules for Research

Alpha-keto acids and their derivatives are versatile intermediates in organic synthesis, enabling the construction of a wide range of complex molecules. organic-chemistry.orgnih.gov They can participate in various reactions, including esterification, nucleophilic addition to the carbonyl group, and reduction. mdpi.com Their utility is demonstrated in their role as key intermediates in the synthesis of pharmaceuticals and other bioactive compounds. For instance, 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is a crucial intermediate in the synthesis of the tyrosine kinase inhibitor Alectinib. google.com

The synthesis of N-substituted α-amino esters, which are important chiral intermediates, can be achieved through the reductive amination of α-ketoesters. nih.gov Biocatalytic approaches using imine reductases have shown high efficiency and enantioselectivity in these transformations. nih.gov Furthermore, α-ketoamides, which can be synthesized from α-keto acids, are found in biologically active compounds, including some antiviral drugs. researchgate.net

Development of Novel Chemical Entities as Research Probes

Derivatives of aminophenyl propanoic acid have been utilized as scaffolds for the development of novel chemical entities that can serve as research probes. These probes are instrumental in studying biological processes and identifying new therapeutic targets. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and investigated as potential antimicrobial agents. nih.gov

In the field of molecular imaging, the development of positron emission tomography (PET) probes is crucial for visualizing and studying biological targets in vivo. Derivatives of aminophenyl compounds have been explored as candidates for PET probes. nih.gov For instance, a focused derivatization and screening process led to the identification of a promising PET probe for AMPA receptors in the brain. nih.gov Additionally, fluorescent probes for detecting specific analytes like thiophenol have been developed based on recognition moieties that can be attached to a fluorophore scaffold, demonstrating the adaptability of these chemical structures for creating sensitive and selective research tools. nih.gov

Future Research Directions and Unexplored Avenues for 3 4 Aminophenyl 2 Oxopropanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The advancement of novel and sustainable synthetic routes is paramount for the widespread availability and study of 3-(4-Aminophenyl)-2-oxopropanoic acid. Future research should prioritize the development of eco-friendly and efficient synthetic strategies.

Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comnih.gov The use of enzymes, such as transaminases or oxidases, could enable the direct and stereospecific synthesis of this compound or its precursors from readily available starting materials. mdpi.comebi.ac.uk For instance, engineered microorganisms or isolated enzymes could be employed to convert substituted phenylalanines or other precursors into the target α-keto acid. mdpi.comnih.gov Chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysis, could also be explored to create efficient, multi-step syntheses. nih.govnih.gov Research into identifying or engineering enzymes with high specificity and activity for the synthesis of this particular molecule is a critical next step. frontiersin.org

Flow Chemistry and Process Optimization: Continuous flow chemistry presents an opportunity to improve the safety, efficiency, and scalability of synthetic processes. Future work could focus on developing a continuous flow synthesis of this compound, which would allow for precise control over reaction parameters, reduced reaction times, and easier purification.

Deeper Mechanistic Elucidation of Biochemical Transformations

Understanding how this compound interacts with biological systems is crucial for harnessing its potential. Future investigations should aim to unravel the mechanisms of its biochemical transformations.

Metabolic Pathways: Aromatic α-keto acids are known to be intermediates in various metabolic pathways. nih.govnih.govnih.gov Research is needed to determine the metabolic fate of this compound in different biological systems, including its potential for enzymatic reduction, oxidation, or transamination. ebi.ac.uknih.govresearchgate.netyoutube.com Studies on the metabolism of structurally similar compounds, such as 4-aminobiphenyl, have revealed complex biotransformation pathways involving hydroxylation and conjugation, suggesting that this compound may undergo similar modifications. nih.govwashington.eduoxfordbiomed.com Identifying the specific enzymes, such as cytoplasmic malate (B86768) dehydrogenase or lactate (B86563) dehydrogenase, and metabolic pathways involved will provide critical insights into its biological activity and potential toxicological profile. nih.gov

Enzyme Inhibition and Activation: The structural motifs within this compound, namely the α-keto acid and the aminophenyl group, suggest its potential to interact with a variety of enzymes. Future studies should screen this compound against a panel of enzymes to identify potential targets. For example, α-keto acids are known to be inhibitors of enzymes such as histone deacetylases (HDACs) and aldo-keto reductases. nih.govnih.govtandfonline.com Furthermore, aminophenyl-containing compounds have been shown to inhibit enzymes like cytochrome P450. nih.gov Elucidating the mechanism of inhibition or activation of specific enzymes will be key to understanding its pharmacological potential.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The chemical reactivity of this compound offers a rich landscape for the synthesis of novel derivatives with potentially enhanced or entirely new properties.

Heterocyclic Synthesis: The α-keto acid functionality is a versatile precursor for the synthesis of various heterocyclic compounds. youtube.com Future research could explore the use of this compound in condensation reactions with different reagents to construct novel heterocyclic scaffolds, such as quinoxalines, pyridines, or thiazoles. nih.govd-nb.infonih.govrdd.edu.iq These new heterocyclic derivatives could then be screened for a wide range of biological activities.

Derivatization for Enhanced Bioactivity: The amino and carboxylic acid groups provide handles for a wide array of chemical modifications. Derivatization strategies could include acylation, esterification, and amidation to produce a library of new compounds. mdpi.comrsc.orgresearchgate.netnih.gov For example, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has yielded compounds with promising antimicrobial activity. nih.gov Similarly, derivatization of the α-keto acid moiety, for instance by forming oximes or hydrazones, has been shown to enhance the antiproliferative activity of related compounds. mdpi.com These derivatization approaches could lead to the discovery of new therapeutic agents. Recent developments in the photoinduced decarboxylative acylation of α-keto acids also open up new avenues for creating novel C-C bonds and functionalized ketones. mdpi.com

Advanced Computational Approaches for Predictive Design and Discovery

In silico methods are powerful tools for accelerating the discovery and optimization of new bioactive molecules. Future research on this compound should leverage these computational approaches.

Molecular Docking and Virtual Screening: Molecular docking studies can be employed to predict the binding affinity and interaction modes of this compound and its derivatives with various biological targets. d-nb.infonih.govrdd.edu.iqamazonaws.commdpi.comnih.gov This can help in identifying potential protein targets and in prioritizing compounds for synthesis and biological evaluation. Virtual screening of large compound libraries against identified targets can also aid in the discovery of novel hits based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of derivatives and their biological activity. nih.govresearchgate.netmdpi.comnih.gov This allows for the prediction of the activity of newly designed compounds and provides insights into the structural features that are crucial for activity. nih.gov Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of more potent and selective molecules. nih.govnih.gov

Predictive ADMET and Molecular Dynamics Simulations: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of the ligand-protein complex, confirming the stability of binding interactions over time. tandfonline.commdpi.comnih.govnih.gov

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of novel molecules with applications in medicine, biochemistry, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Aminophenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A multi-step synthesis pathway is commonly employed. For example, this compound can be derived via nucleophilic substitution of 3-(4-nitrophenyl)-2-oxopropanoic acid followed by catalytic hydrogenation to reduce the nitro group to an amine . Key parameters include solvent selection (e.g., methanol/water mixtures), reaction temperature (25–50°C), and catalyst choice (e.g., palladium on carbon for hydrogenation). Yield optimization may involve adjusting stoichiometric ratios of intermediates and monitoring pH to prevent side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use spectroscopic techniques such as:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the presence of the aminophenyl group (δ 6.5–7.5 ppm for aromatic protons) and the 2-oxopropanoic acid backbone (δ 2.8–3.2 ppm for α-protons and δ 170–175 ppm for carbonyl carbons) .
  • Mass Spectrometry : ESI-MS in negative ion mode can verify the molecular ion peak [M–H]⁻ at m/z 208.1 (calculated for C9_9H9_9NO3_3) .
  • X-ray Crystallography : For crystalline derivatives, resolve bond angles and confirm planar geometry of the aromatic and keto groups .

Advanced Research Questions

Q. What mechanisms underlie the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • pH-Dependent Degradation : Incubate the compound in buffers ranging from pH 2–12 at 37°C. Monitor via HPLC for degradation products such as 3-(4-Aminophenyl)propanoic acid (reduction of the keto group) or oxidative byproducts (e.g., quinone derivatives) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, the keto group may undergo decarboxylation above 150°C, forming volatile CO2_2 .

Q. How does this compound interact with biological targets, such as enzymes involved in amino acid metabolism?

  • Methodological Answer : Design enzyme inhibition assays using:

  • Tyrosine Aminotransferase (TAT) : Test competitive inhibition by comparing kinetic parameters (KmK_m, VmaxV_{max}) with natural substrates like 4-hydroxyphenylpyruvic acid .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s keto group and the enzyme’s active site (e.g., pyridoxal phosphate-binding residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) .

Q. What analytical strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Address discrepancies via:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the aminophenyl or keto groups (e.g., halogenation, methyl substitution) and compare bioactivity profiles .
  • Metabolomic Profiling : Use LC-MS/MS to identify metabolites in cellular assays, distinguishing parent compound effects from downstream byproducts .
  • Cross-Validation : Replicate studies under standardized conditions (e.g., cell line specificity, serum-free media) to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.